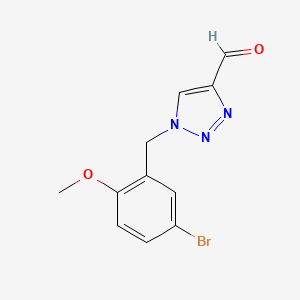![molecular formula C47H76O11Si B13437096 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide: is a derivative of Ivermectin, a well-known antiparasitic agent. This compound is characterized by the addition of a dimethylsilyl group to the Ivermectin B1 monosaccharide structure, which enhances its stability and modifies its chemical properties. The molecular formula of this compound is C47H76O11Si with a molecular weight of 845.185 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide typically involves the protection of the hydroxyl group in Ivermectin B1 monosaccharide using a dimethylsilyl group. This is achieved through a silylation reaction, where the hydroxyl group reacts with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Substitution: The silyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of new functional groups in place of the silyl group.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new antiparasitic agents .
Biology: In biological research, it serves as a tool to study the mechanisms of action of Ivermectin derivatives and their interactions with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, especially in the treatment of parasitic infections .
Industry: In the pharmaceutical industry, it is used in the development and production of antiparasitic drugs .
Mécanisme D'action
The mechanism of action of 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide is similar to that of Ivermectin. It binds to glutamate-gated chloride channels in the nerve and muscle cells of parasites, leading to an increase in the permeability of the cell membrane to chloride ions. This results in hyperpolarization, paralysis, and eventual death of the parasite . The silyl group enhances the stability of the compound, potentially improving its efficacy .
Comparaison Avec Des Composés Similaires
Ivermectin B1 Monosaccharide: The parent compound without the silyl group.
Avermectin B1a Monosaccharide: Another derivative of avermectin with similar antiparasitic properties.
Uniqueness: The addition of the dimethylsilyl group in 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide enhances its stability and modifies its chemical properties, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to its parent compound .
Propriétés
Formule moléculaire |
C47H76O11Si |
|---|---|
Poids moléculaire |
845.2 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H76O11Si/c1-14-27(2)41-30(5)20-21-46(57-41)25-35-23-34(56-46)19-18-29(4)40(55-38-24-37(51-11)39(48)32(7)53-38)28(3)16-15-17-33-26-52-43-42(58-59(12,13)45(8,9)10)31(6)22-36(44(49)54-35)47(33,43)50/h15-18,22,27-28,30,32,34-43,48,50H,14,19-21,23-26H2,1-13H3/b16-15+,29-18+,33-17+/t27-,28-,30-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,46+,47+/m0/s1 |
Clé InChI |
WEFRRBUYJDSVNU-YDOUAQGLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
SMILES canonique |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
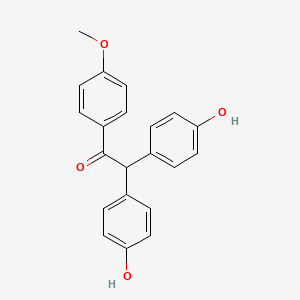
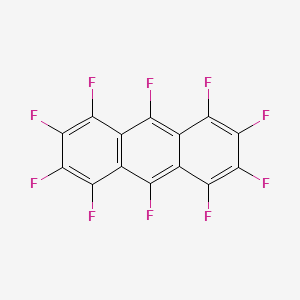
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
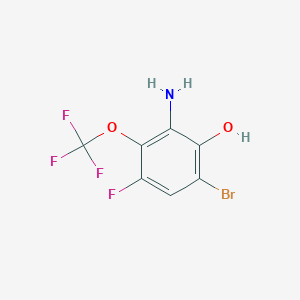
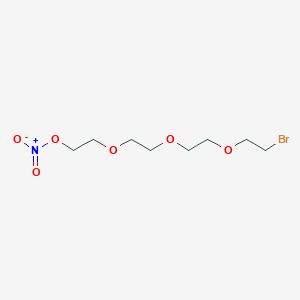
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
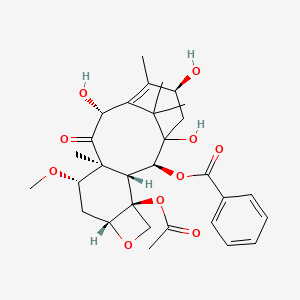



![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)

